molecular formula C11H13NO B1194205 3-BENZAL-N-BUTYRAMIDE CAS No. 7236-47-7

3-BENZAL-N-BUTYRAMIDE

Cat. No.: B1194205
CAS No.: 7236-47-7
M. Wt: 175.23 g/mol
InChI Key: KAJZGRFYZKWYDX-UHFFFAOYSA-N
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Description

3-Benzal-N-Butyramide, with the CAS Registry Number 7236-47-7 and molecular formula C11H13NO , is a chemical compound of interest in research and development. This compound is offered with a high level of purity, typically at 99% . Historically, this compound was investigated for its potential biological activity. A clinical study from 1963 examined its effects as a hypocholesteremic agent, though it was ultimately reported to have failed to reduce serum cholesterol in both hypercholesteremic and normocholesteremic patients . This research history provides a foundation for further scientific inquiry into its properties and potential applications. As an industrial-grade material , it may also serve as a valuable intermediate in organic synthesis and chemical process development. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses, or for personal use. The buyer is responsible for verifying the suitability and specifications of the product for their specific research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-phenylbut-3-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C11H13NO/c1-9(8-11(12)13)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJZGRFYZKWYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871941
Record name 3-Methyl-4-phenyl-3-butenamide
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Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7236-47-7
Record name 3-Methyl-4-phenyl-3-butenamide
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Record name beta-Benzalbutyramide
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Record name 3-Methyl-4-phenyl-3-butenamide
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Record name 3-methyl-4-phenyl-3-butenamide
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Record name BENZALAMIDE
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Synthetic Methodologies and Strategies for 3 Benzal N Butyramide

Classical and Contemporary Approaches to N-Butyramide Synthesis

The formation of the N-butyramide core is a fundamental step that can be achieved through several well-established and modern synthetic routes.

Classical Methods: The most traditional approach involves the acylation of an amine with a derivative of butyric acid. wikipedia.org Typically, butyryl chloride, the acid chloride of butyric acid, is reacted with a suitable amine. wikipedia.org This method is highly effective but generates hydrogen chloride as a byproduct, which often requires scavenging with a base. Another classical route is the reaction of butyric anhydride (B1165640) with an amine, which offers a less aggressive alternative to acid chlorides.

Contemporary Methods: Modern synthetic chemistry has moved towards more atom-economical and environmentally benign methods. Direct amidation, the reaction of a carboxylic acid directly with an amine, is a key example. researchgate.net These reactions often require high temperatures to drive off the water formed, but the development of specific catalysts has allowed for milder reaction conditions. researchgate.net

Catalytic direct amidation methods are particularly noteworthy. Boric acid has emerged as an inexpensive and efficient catalyst for forming amide bonds between carboxylic acids and amines. orgsyn.orgresearchgate.netcatalyticamidation.info The reaction proceeds under relatively mild conditions and shows good tolerance for various functional groups. orgsyn.org Other catalytic systems involving transition metals or specialized reagents have also been developed. researchgate.net Furthermore, green chemistry approaches, such as using microwave irradiation with solid supports like silica (B1680970) gel or employing biocatalysts like lipases, offer rapid and sustainable alternatives for amide synthesis. researchgate.netmdpi.comrsc.org

Table 1: Comparison of N-Butyramide Synthesis Methods

Method Reagents Typical Conditions Advantages Disadvantages
Classical Acylation Butyryl Chloride + Amine Organic solvent, base High yield, fast reaction Generates HCl byproduct
Direct Amidation Butyric Acid + Amine High temperature or catalyst Atom-economical Can require harsh conditions
Boric Acid Catalysis Butyric Acid + Amine + Boric Acid Heating in solvent (e.g., toluene) Inexpensive, mild, good functional group tolerance orgsyn.org Requires heating
Microwave-Assisted Butyric Acid + Amine + Solid Support Microwave irradiation Rapid reaction times, often solvent-free rsc.org Requires specialized equipment
Biocatalysis Butyric Acid/Ester + Amine + Lipase (B570770) Aqueous or biphasic system, mild temperature mdpi.com Highly selective, environmentally friendly Enzyme cost and stability

Targeted Introduction of the 3-Benzal Moiety: Condensation and Coupling Reactions

The defining feature of 3-Benzal-N-butyramide is the α,β-unsaturated system, formed by introducing a benzal group adjacent to the carbonyl. This is typically achieved through condensation or olefination reactions.

Knoevenagel Condensation and Variants for Benzaldehyde (B42025) Derivatives

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene (B1212753) compound, which is a compound with a CH₂ group flanked by two electron-withdrawing groups. wikipedia.orgyoutube.com To synthesize a this compound analogue via this route, one would typically react benzaldehyde with a β-keto amide, such as N-butylacetoacetamide. The reaction is generally catalyzed by a weak base, like piperidine (B6355638) or an amine, which deprotonates the active methylene compound to form a stabilized enolate that then attacks the aldehyde. youtube.comthermofisher.com

Recent advancements have seen the use of novel catalysts to improve the efficiency and selectivity of Knoevenagel condensations. Metal-Organic Frameworks (MOFs), particularly those functionalized with amide or amine groups, have been employed as highly effective heterogeneous catalysts. nih.govacs.orgfrontiersin.orgrsc.org These catalysts can offer both Lewis acidic sites (metal centers) and Brønsted basic sites (amide/amine groups), promoting the reaction under mild conditions and allowing for easy recovery and reuse. acs.orgfrontiersin.org In an innovative approach, amides themselves have been used as aldehyde surrogates in Knoevenagel-type reactions, though this is a more complex, multi-step, one-pot process. sciengine.com

Amidation Strategies and Conditions for Butyramide (B146194) Formation

The formation of the amide bond can be strategically timed to occur either before or after the creation of the carbon-carbon double bond.

Amidation First: One can start by synthesizing a precursor like N-butylacetoacetamide and then perform a Knoevenagel condensation with benzaldehyde.

Amidation Last: An alternative and common strategy is to first perform a Knoevenagel or similar condensation between benzaldehyde and a suitable active methylene compound (e.g., malonic acid) to create an unsaturated carboxylic acid. wikipedia.org This unsaturated acid is then converted to the final amide product by reacting it with n-butylamine using standard amidation techniques, such as activation with a coupling agent or direct thermal or catalytic methods. youtube.com

Olefination Reactions for α,β-Unsaturation

Olefination reactions provide a powerful and direct method for forming the C=C double bond. The Wittig reaction and its variants are particularly well-suited for synthesizing α,β-unsaturated amides. wikipedia.org This approach involves the reaction of an aldehyde (benzaldehyde) with a phosphorus ylide. researchgate.net To generate this compound, the required ylide would be derived from a phosphonium (B103445) salt like (N-butyl-2-oxo-2-aminoethyl)triphenylphosphonium halide.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, is another excellent option. It often provides better yields and easier removal of byproducts. Crucially, the HWE reaction typically shows high selectivity for the formation of the (E)-alkene isomer, which is often the more stable product. wikipedia.org Specialized variants of these olefination reactions can also provide access to the (Z)-isomer if desired. wikipedia.orgoup.com

Table 2: Key Reactions for Introducing the 3-Benzal Moiety

Reaction Key Reactants Catalyst/Conditions Outcome Selectivity
Knoevenagel Condensation Benzaldehyde + β-Keto Amide Weak base (e.g., piperidine) thermofisher.com or MOF catalyst nih.govacs.org α,β-Unsaturated Amide Product stability often favors E-isomer
Wittig Reaction Benzaldehyde + Phosphorus Ylide Basic conditions α,β-Unsaturated Amide tandfonline.com Can give mixtures of E/Z isomers wikipedia.org
Horner-Wadsworth-Emmons Benzaldehyde + Phosphonate Ester Strong base (e.g., NaH) α,β-Unsaturated Amide Generally high E-selectivity wikipedia.org

Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms of this compound Analogues

Controlling the stereochemistry is crucial in modern organic synthesis. For analogues of this compound, this involves controlling the geometry of the double bond (E/Z diastereomers) and, if applicable, any chiral centers.

The Horner-Wadsworth-Emmons reaction is known for its high preference for the (E)-diastereomer. wikipedia.org Conversely, modifications like the Still-Gennari olefination can be employed to selectively produce the (Z)-isomer. wikipedia.org

For creating enantiomerically enriched analogues, asymmetric catalysis is the preferred method. For instance, copper hydride (CuH)-catalyzed reductive amidation of α,β-unsaturated carboxylic acids can produce β-chiral amides with high enantioselectivity. organic-chemistry.orgnih.gov While not a direct synthesis of this compound, this methodology could be applied to related substrates. Similarly, asymmetric cyclopropanation of α,β-unsaturated amides using chromium-based catalysts can generate products with multiple contiguous stereocenters in high diastereo- and enantioselectivities. nih.gov The use of chiral auxiliaries attached to the amide nitrogen is another established strategy to direct the stereochemical outcome of reactions like Michael additions or cyclopropanations on the α,β-unsaturated system. chemrxiv.org

Catalytic Approaches in this compound Synthesis

Catalysis is integral to the modern synthesis of molecules like this compound, offering efficiency, selectivity, and milder reaction conditions.

Amidation: As discussed, boric acid is a simple and effective catalyst for direct amidation. orgsyn.orgresearchgate.netcatalyticamidation.info Other Lewis acids and transition metal complexes have also been developed for this transformation. researchgate.net

Knoevenagel Condensation: This reaction is a cornerstone of base catalysis, with simple amines like piperidine being classical choices. thermofisher.com More advanced catalytic systems include bifunctional catalysts like primary amide-functionalized coordination polymers and Metal-Organic Frameworks (MOFs), which can act as highly efficient and recyclable heterogeneous catalysts. nih.govacs.orgfrontiersin.org These frameworks can possess both Lewis acidic metal sites and basic amide groups, which work cooperatively to facilitate the condensation. frontiersin.org

Asymmetric Synthesis: Transition metal catalysis is paramount for stereoselective transformations. Chiral copper, rhodium, and iridium complexes are frequently used in asymmetric hydrogenations, conjugate additions, and aminations of α,β-unsaturated systems, providing routes to chiral analogues with high enantiomeric purity. organic-chemistry.orgnih.govrsc.org

Transition Metal Catalysis

Transition metal catalysis offers powerful tools for the formation of carbon-nitrogen bonds, a key step in the synthesis of amides like this compound. Palladium-catalyzed reactions, in particular, have been explored for their efficiency and selectivity.

Palladium-Catalyzed C-H Activation and Cross-Coupling:

Palladium catalysts are known to facilitate the direct activation of C-H bonds, enabling the coupling of various molecular fragments. nih.gov In the context of benzamide (B126) synthesis, palladium-catalyzed C-H activation can be used to introduce substituents to the aromatic ring. nih.gov For instance, the regioselective activation of C(sp²)–H and C(sp³)–H bonds of benzamides, followed by coupling with disilanes, has been reported. nih.gov This methodology, often requiring a directing group like 8-aminoquinoline, allows for the formation of organosilanes in moderate to high yields. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions of cyclobutanone (B123998) N-sulfonylhydrazones with aryl or benzyl (B1604629) halides provide a versatile route to various four-membered ring compounds. organic-chemistry.org These reactions proceed through the formation of metal carbenes, migratory insertion, and β-hydride elimination. organic-chemistry.org The optimization of these reactions often involves a combination of a palladium source, such as Pd₂(dba)₃, a phosphine (B1218219) ligand like PPh₃, and a base like cesium carbonate in a suitable solvent. organic-chemistry.org

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative for forming C-C and C-N bonds. uni-regensburg.de For example, nickel catalysis under visible light irradiation, with tert-butylamine (B42293) as a bifunctional additive, has been shown to effectively couple a variety of electronically differentiated phenols and nitrogen-containing heterocycles. uni-regensburg.de This method has demonstrated good to excellent yields for the desired products. uni-regensburg.de

Catalyst SystemReactantsProduct TypeKey Features
Palladium/8-aminoquinolineBenzamides, DisilanesOrganosilanesRegioselective C-H activation. nih.gov
Pd₂(dba)₃/PPh₃/Cs₂CO₃Cyclobutanone N-sulfonylhydrazones, Aryl/Benzyl halidesCyclobutenes, MethylenecyclobutanesCarbene coupling mechanism. organic-chemistry.org
Nickel/Visible Light/tert-butylamineAryl halides, Phenols/Nitrogen heterocyclesAryl ethers/aminesBifunctional additive strategy. uni-regensburg.de

Organocatalysis in Benzal-Amide Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a valuable metal-free alternative for amide bond formation. Boric acid, for example, has been recognized as an effective catalyst for the direct amidation of carboxylic acids and amines. researchgate.netorgsyn.org This method is advantageous due to the low cost, low toxicity, and ease of handling of boric acid. researchgate.net The reaction typically proceeds at elevated temperatures, often with the removal of water to drive the equilibrium towards the amide product. walisongo.ac.id A notable feature of boric acid-catalyzed amidation is the preservation of the stereochemical integrity of chiral centers in both the carboxylic acid and amine components. orgsyn.org

In addition to simple catalysts like boric acid, more complex organocatalysts have been developed. For instance, Jørgensen's catalyst has been employed in the preparation of enantioenriched selenium-based peptoids, demonstrating the potential of organocatalysis in complex and stereoselective transformations. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. core.ac.uk These principles are increasingly being applied to amide synthesis to develop more sustainable and environmentally friendly methods.

Solvent-Free Reactions

Performing reactions in the absence of a solvent, or under solvent-free conditions, is a key principle of green chemistry. scispace.com This approach minimizes waste and can lead to improved reaction rates and easier product isolation. scispace.com A method for the solvent-free synthesis of amides involves the direct heating of a triturated mixture of a carboxylic acid, urea, and boric acid as a catalyst. scispace.com This technique has been shown to produce various amides in good yields with short reaction times. researchgate.netscispace.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant attention as a green chemistry tool due to its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. asianpubs.org In the context of amide synthesis, microwave irradiation has been successfully employed in various reactions. For example, the aza-Wittig reaction under solvent-free microwave conditions provides a clean route to amides. scielo.br Similarly, a three-step synthesis of N-benzylamide NSAID conjugates utilized a microwave-assisted bimolecular nucleophilic substitution as the final step, effectively suppressing competing elimination reactions. nih.gov Microwave-assisted synthesis has also been applied to the preparation of hydantoins from amino acids in water, offering a rapid and eco-friendly protocol. beilstein-journals.org

Green Chemistry ApproachReaction TypeConditionsAdvantages
Solvent-FreeAmidationBoric acid catalysis, direct heatingReduced waste, short reaction times. researchgate.netscispace.com
Microwave-AssistedAza-WittigSolvent-freeClean synthesis. scielo.br
Microwave-AssistedNucleophilic SubstitutionIsopropyl alcohol solventSuppression of side reactions. nih.gov
Microwave-AssistedHydantoin SynthesisWater solventRapid, eco-friendly. beilstein-journals.org

Enzymatic Approaches

Enzymes, as biocatalysts, offer a highly selective and environmentally benign alternative for chemical synthesis. Lipases, in particular, have been utilized for the synthesis of amides. For instance, Candida antarctica lipase has been used to catalyze the reaction between benzylamine (B48309) and a suitable acyl donor to produce (R)-N-benzyl-3-hydroxybutyramide with high enantiomeric excess. technion.ac.il The lipase from Sphingomonas sp. HXN-200 has been shown to catalyze the synthesis of phenylalanine butyramide in a biphasic reaction system, highlighting the potential of intracellular lipases for amide bond formation. mdpi.com Chemoenzymatic strategies, which combine chemical and enzymatic steps, have also been developed for the enantioselective synthesis of related compounds like 3-hydroxy-2-pyrrolidinones. doi.org

Synthesis of Isotopically Labeled this compound for Mechanistic and Tracer Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and for use as tracers in various studies. The synthesis of isotopically labeled this compound would involve the incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecule.

The synthetic strategies for isotopic labeling would generally follow the same routes as for the unlabeled compound, but with the use of isotopically enriched starting materials. For example, to label the benzal group, a deuterated or ¹³C-labeled benzaldehyde could be used in a condensation reaction. Similarly, the N-butyramide portion could be labeled by using a butyric acid or butyryl chloride derivative containing ¹³C or deuterium. The position of the label would be determined by the specific mechanistic question being investigated. For instance, deuterium labeling at specific positions can be used to probe for kinetic isotope effects, providing insight into the rate-determining step of a reaction.

Reactivity and Chemical Transformations of 3 Benzal N Butyramide

Reactions Involving the Amide Functional Group

The amide group in 3-benzal-N-butyramide is a versatile functional handle, participating in several important chemical transformations.

Hydrolysis and Transamidation Reactions

The hydrolysis of the amide bond in this compound, which would yield cinnamic acid and n-butylamine, can be achieved under either acidic or basic conditions, although this typically requires forcing conditions. nih.gov The stability of the amide bond is a well-known characteristic, making it relatively resistant to cleavage.

Transamidation, the exchange of the amine component of an amide, represents a more synthetically useful transformation. For N-alkyl cinnamamides, this reaction can be catalyzed by various transition metals or promoted by activating agents. For instance, iron(III) salts have been shown to be effective catalysts for the transamidation of a range of amides with both aliphatic and aromatic amines. organic-chemistry.org Another approach involves the use of sulfated tungstate, which has proven effective for the transamidation of α,β-unsaturated amides like cinnamide with various amines, without leading to side reactions at the double bond. mdpi.com Metal-free conditions have also been developed, utilizing reagents like lithium bis(trimethylsilyl)amide (LiHMDS) to facilitate the reaction, even with non-nucleophilic amines at room temperature. nih.gov

Table 1: Representative Transamidation Reactions of Cinnamamides

Cinnamamide (B152044) Substrate Amine Catalyst/Reagent Conditions Product Reference
N-Alkyl Heptylamide Benzylamine (B48309) Fe(III) catalyst Not specified N-Benzyl Heptylamide mdpi.com
Cinnamide Alkyl and Aryl Amines Sulfated Tungstate Not specified N-Substituted Cinnamamides mdpi.com
N,N-Boc₂ Amide Various Amines LiHMDS Toluene, 23°C, 15h Transamidated Amides nih.gov

This table presents data for analogous cinnamamide compounds due to the absence of specific data for this compound.

N-Alkylation and N-Acylation Reactions

N-alkylation of a secondary amide like this compound would result in a tertiary amide. This transformation can be achieved using alcohols as alkylating agents in the presence of transition metal catalysts, following a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.netunica.it Ruthenium and iridium complexes are commonly employed for this purpose, allowing for the N-alkylation of amines and amides under relatively mild conditions. nih.govchemrxiv.org

N-acylation of this compound would lead to the formation of an imide. This can be accomplished using various acylating agents such as acid chlorides or anhydrides in the presence of a base. researchgate.net Enzymatic methods for N-acylation have also been developed, offering high selectivity under mild, aqueous conditions. For example, aminoacylases have been used to catalyze the acylation of amino acids, and similar enzymatic approaches could potentially be adapted for the N-acylation of amides. nih.gov

Table 2: Representative N-Alkylation and N-Acylation Reactions

Substrate Type Reagent Catalyst/Conditions Product Type Reference
Amides Primary Alcohols Ni(II) complexes N-Alkylated Amides researchgate.net
Anilines Benzyl (B1604629) Alcohols NHC-Ir(III) complexes, KOtBu, 120°C N-Benzyl Amines nih.gov
Amines Aldehydes NHC-mediated anodic oxidation Amides researchgate.net

This table presents data for analogous amide/amine substrates due to the absence of specific data for this compound.

Rearrangement Reactions (e.g., Wittig-type Rearrangements)

Rearrangement reactions of this compound would likely require modification of the N-butyl group to a suitable moiety, such as an allyl group, to facilitate a Wittig-type rearrangement. For an N-allyl-N-alkyl cinnamamide, treatment with a strong base could initiate a researchgate.netscripps.edu- or researchgate.netresearchgate.net-Wittig rearrangement. The researchgate.netscripps.edu-Wittig rearrangement is a concerted, sigmatropic process that is often favored at lower temperatures, leading to the formation of a homoallylic alcohol upon cleavage and rearrangement. organic-chemistry.org In contrast, the researchgate.netresearchgate.net-Wittig rearrangement proceeds through a radical dissociation-recombination mechanism and can become competitive at higher temperatures. organic-chemistry.org The choice of base and reaction conditions can influence the selectivity between these two rearrangement pathways. scripps.edunih.gov

Transformations at the Olefinic Double Bond

The conjugated carbon-carbon double bond in this compound is electron-deficient and thus susceptible to a range of addition and cycloaddition reactions.

Hydrogenation and Reductive Processes

The olefinic double bond of this compound can be selectively reduced to the corresponding saturated amide, N-butyl-3-phenylpropanamide. This is commonly achieved through catalytic hydrogenation using hydrogen gas and a transition metal catalyst such as palladium on carbon (Pd/C). scirp.org The reaction can be performed chemoselectively, leaving other functional groups like the amide and the aromatic ring intact. scirp.org Alternative methods for hydrogenation include transfer hydrogenation, where a hydrogen donor like isopropanol (B130326) or formic acid is used in place of H₂ gas. rsc.org

Table 3: Representative Hydrogenation Reactions of Cinnamamides

Substrate Reagents Product Reference
N-Benzyl Cinnamides NaBH₄, CH₃CO₂H, cat. Pd/C N-Benzyl Phenylpropionamides scirp.org
Unsaturated N-heterocycles, imines, and ketones H₂ (1 bar), Pd₃Au₁/CNT catalyst, xylene, 80°C Hydrogenated products nih.gov

This table presents data for analogous unsaturated compounds due to the absence of specific data for this compound.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The electron-deficient double bond of this compound makes it a suitable dienophile for Diels-Alder reactions. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In a [4+2] cycloaddition with a conjugated diene, a new six-membered ring is formed. The reactivity in these reactions is enhanced by the electron-withdrawing nature of the amide group.

Similarly, this compound can act as a dipolarophile in 1,3-dipolar cycloadditions. wikipedia.orgorganic-chemistry.org This type of reaction with a 1,3-dipole, such as an azide, nitrile oxide, or azomethine ylide, leads to the formation of five-membered heterocyclic rings. researchgate.netresearchgate.net The regioselectivity and stereoselectivity of these cycloadditions can often be controlled by the choice of reactants, catalyst, and reaction conditions.

Table 4: Representative Cycloaddition Reactions of α,β-Unsaturated Systems

Reaction Type Substrate Type Reactant Product Type Reference
Diels-Alder Conjugated diene Alkene/Alkyne (Dienophile) Substituted cyclohexene wikipedia.orgorganic-chemistry.org
1,3-Dipolar Cycloaddition 1,3-Dipole (e.g., azide, nitrile oxide) Alkene/Alkyne (Dipolarophile) Five-membered heterocycle wikipedia.orgorganic-chemistry.org

This table presents data for general α,β-unsaturated systems as specific examples for this compound are not available.

Epoxidation and Dihydroxylation Reactions

The carbon-carbon double bond in the benzal group of this compound is susceptible to oxidation reactions, leading to the formation of epoxides and diols. These transformations are fundamental in synthetic organic chemistry for introducing new functionalities.

Epoxidation: The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield the corresponding epoxide, 3-(oxiran-2-yl)-N-butylbenzamide. This reaction proceeds via the concerted addition of an oxygen atom to the double bond. The reactivity of the double bond is influenced by the electronic nature of the substituents on the aromatic ring.

Dihydroxylation: Dihydroxylation of the alkene functionality can be achieved through several methods, leading to either syn- or anti-diols.

Syn-dihydroxylation: Treatment of this compound with reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄), would result in the formation of the syn-diol. youtube.comorganic-chemistry.org The Upjohn dihydroxylation, which uses a catalytic amount of OsO₄ with NMO, is a common method for this transformation. organic-chemistry.org The reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to give the diol with syn stereochemistry.

Anti-dihydroxylation: The formation of an anti-diol can be achieved by first epoxidizing the double bond, followed by acid-catalyzed ring-opening of the epoxide with water. This two-step sequence results in the two hydroxyl groups being on opposite faces of the original double bond.

The general conditions for these reactions are summarized in the table below.

ReactionReagentsExpected ProductStereochemistry
Epoxidationm-CPBA3-(oxiran-2-yl)-N-butylbenzamideN/A
Syn-Dihydroxylation1. OsO₄ (cat.), NMO 2. NaHSO₃3-(1,2-dihydroxy-1-phenylethyl)-N-butyramideSyn
Syn-DihydroxylationCold, dilute KMnO₄, NaOH3-(1,2-dihydroxy-1-phenylethyl)-N-butyramideSyn
Anti-Dihydroxylation1. m-CPBA 2. H₃O⁺3-(1,2-dihydroxy-1-phenylethyl)-N-butyramideAnti

Halogenation Reactions

Halogenation of this compound can occur at either the double bond or the aromatic ring, depending on the reaction conditions and the halogenating agent used.

Addition to the Double Bond: The reaction of this compound with halogens such as bromine (Br₂) or chlorine (Cl₂) in an inert solvent would lead to the addition across the double bond, forming the corresponding dihalide. This reaction typically proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the halogen atoms.

Halogenation of the Aromatic Ring: Electrophilic aromatic substitution on the benzal moiety can introduce halogen atoms onto the aromatic ring. The directing effect of the vinyl group would favor substitution at the ortho and para positions. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst can be used for this purpose. nih.govrsc.org Recent methods have also explored the use of a thianthrene/TfOH catalytic system to activate N-halosuccinimides for the halogenation of various organic compounds, including aromatics and olefins. rsc.org

The table below outlines typical halogenation reactions.

Reaction TypeReagentsExpected Product
Halogen AdditionBr₂, CCl₄3-(1,2-dibromo-1-phenylethyl)-N-butyramide
Aromatic HalogenationNBS, H₂SO₄3-(bromo-phenyl)-N-butylpropenamide (ortho/para isomers)

Electrophilic and Nucleophilic Reactions on the Benzal Moiety

The conjugated system of the benzal moiety in this compound allows for both electrophilic and nucleophilic addition reactions at the double bond.

Electrophilic Addition: The double bond is electron-rich and thus susceptible to attack by electrophiles. dalalinstitute.comlibretexts.orglibretexts.org The addition of hydrogen halides (HX) would proceed via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom that already has more hydrogen atoms, leading to the formation of a more stable benzylic carbocation. libretexts.orgsavemyexams.com Subsequent attack by the halide ion will yield the final product.

Nucleophilic Addition (Michael Addition): The presence of the electron-withdrawing amide group makes the β-carbon of the double bond electrophilic and susceptible to attack by nucleophiles in a conjugate or Michael addition. scirp.org Strong nucleophiles, such as organocuprates or stabilized enolates, can add to this position.

Photochemical and Photophysical Reactivity of this compound

The extended π-system of this compound makes it a candidate for various photochemical reactions. Cinnamamides, which are structurally analogous, have been shown to undergo photochemical transformations.

[2+2] Photocycloaddition: Cinnamamides can undergo [2+2] photodimerization when irradiated with visible light in the presence of a suitable photocatalyst. researchgate.net For instance, heteroleptic copper(I) complexes have been used to catalyze the photodimerization of cinnamamides via an energy transfer pathway, yielding cyclobutane (B1203170) derivatives. researchgate.net It is expected that this compound would undergo a similar reaction under appropriate conditions.

Radical Cascade Cyclization: Visible-light-induced, metal- and photocatalyst-free radical cascade cyclizations of cinnamamides have been reported. nih.govacs.org These reactions, often initiated by a hypervalent iodine reagent, can lead to the formation of complex heterocyclic structures such as dihydroquinolinones. nih.govacs.org This suggests that this compound could be a substrate for similar radical-mediated cyclization reactions.

Metal Coordination and Complexation Chemistry of this compound Ligands

The amide group in this compound contains both nitrogen and oxygen atoms with lone pairs of electrons, making it a potential ligand for coordination with metal ions. While specific studies on the metal complexes of this compound are not widely reported, the coordination chemistry of related cinnamamide ligands provides insight into its potential behavior.

For example, N-(1H-tetrazol-5-yl)cinnamamide has been shown to form coordination complexes with Mn(II), Pb(II), and Cd(II). nih.gov In these complexes, the nature of the metal ion influences the resulting structure, which can range from mononuclear to trinuclear. nih.gov The amide group, along with the tetrazole moiety, participates in the coordination. This suggests that this compound could act as a bidentate or bridging ligand, coordinating to metal centers through the carbonyl oxygen and the amide nitrogen, or through the π-system of the double bond, depending on the metal and the reaction conditions. The formation of such complexes can influence the reactivity of the ligand, for instance, by activating it towards nucleophilic attack or by facilitating specific stereochemical outcomes in reactions.

Advanced Spectroscopic and Structural Elucidation of 3 Benzal N Butyramide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of 3-benzal-N-butyramide in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

While standard 1D NMR provides initial data, 2D NMR techniques are essential for assembling the complete molecular puzzle. csbsju.eduharvard.edu For this compound, several 2D NMR experiments would be particularly informative:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would establish the connectivity within the butyramide (B146194) chain by showing cross-peaks between the ethyl protons (-CH₂-) and the terminal methyl protons (-CH₃), as well as the coupling between the vinyl protons. It would also confirm the coupling patterns within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons. It would be used to assign the carbon signals for each protonated carbon in the molecule, such as the CH₃, CH₂, and aromatic CH groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's preferred conformation and stereochemistry. For this compound, NOESY could reveal the spatial relationship between the protons on the benzal group and those on the butyramide chain, helping to determine the orientation around the C-N amide bond.

The following table summarizes the expected 2D NMR correlations for the key structural fragments of this compound.

Proton (¹H) SignalExpected COSY Correlations (with ¹H)Expected HMBC Correlations (with ¹³C)
Amide N-HButyryl α-CH₂Carbonyl (C=O), Butyryl α-C, Butyryl β-C
Benzaldehyde (B42025) Vinyl C-HAromatic C-HCarbonyl (C=O), Aromatic C-ipso, Aromatic C-ortho
Butyryl α-CH₂Amide N-H, Butyryl β-CH₂Carbonyl (C=O), Butyryl β-C, Butyryl γ-CH₃
Aromatic C-H (ortho)Aromatic C-H (meta)Benzaldehyde Vinyl C, Aromatic C-ipso, Aromatic C-meta

Variable Temperature (VT) NMR is a powerful technique used to study dynamic processes in molecules, such as the rotation around chemical bonds. ox.ac.uk In amides, rotation around the C-N bond is often slow on the NMR timescale at room temperature due to the partial double bond character. This can lead to the observation of distinct signals for atoms in different conformational environments (rotamers).

By increasing the temperature during the NMR experiment, the rate of rotation around the C-N bond can be increased. nih.gov This leads to a phenomenon where the separate signals for the rotamers broaden, coalesce into a single broad peak at a specific temperature (the coalescence temperature), and then sharpen into a single time-averaged signal at higher temperatures. By analyzing the spectra at different temperatures, it is possible to calculate the energy barrier (ΔG‡) for this rotation, providing valuable information about the molecule's conformational stability. For this compound, VT-NMR would allow for the quantification of the rotational barrier of the butyryl group around the C-N amide bond.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. surfacesciencewestern.com These two techniques are often complementary.

FT-IR Spectroscopy: FT-IR is particularly sensitive to polar bonds. For this compound, the FT-IR spectrum would be dominated by strong absorption bands corresponding to the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide group (the Amide I band, typically around 1650-1680 cm⁻¹), and the N-H bend coupled with C-N stretch (the Amide II band, around 1550 cm⁻¹). chemicalbook.comnih.gov The C=C stretch of the α,β-unsaturated system and the aromatic ring vibrations would also be visible.

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds. It would be particularly useful for observing the C=C bond of the benzal group and the symmetric breathing modes of the aromatic ring. pitt.edu

Intermolecular hydrogen bonding, a key interaction in the solid state and in concentrated solutions, significantly affects the position and shape of the N-H and C=O stretching bands. In the solid state, strong hydrogen bonding between the amide N-H of one molecule and the C=O of another would cause a shift of these bands to lower wavenumbers compared to their positions in a dilute solution in a non-polar solvent.

The table below lists the expected characteristic vibrational frequencies for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (FT-IR)Expected Wavenumber (cm⁻¹) (Raman)
N-HStretching~3300 (Broad)Weak
Aromatic C-HStretching3100-3000Strong
Aliphatic C-HStretching2960-2850Moderate
C=O (Amide I)Stretching~1660 (Strong)Moderate
C=C (Alkene)Stretching~1625Strong
C=C (Aromatic)Stretching~1600, 1450Strong
N-H (Amide II)Bending~1550 (Strong)Weak

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula for this compound (C₁₁H₁₃NO), distinguishing it from other compounds with the same nominal mass.

In addition to providing the accurate mass of the molecular ion ([M]⁺ or [M+H]⁺), mass spectrometry induces fragmentation of the molecule. Analyzing these fragments provides valuable structural information that corroborates the data from NMR and vibrational spectroscopy. For this compound, the fragmentation pattern would likely involve characteristic losses. Key fragmentation pathways could include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the formation of a benzoyl cation or related fragments.

McLafferty rearrangement: If sterically possible, this rearrangement could lead to the loss of a neutral butene molecule.

Cleavage of the amide bond: This would result in fragments corresponding to the benzal and butyramide portions of the molecule.

Loss of the formyl radical (-CHO): A common fragmentation pattern for benzaldehyde-containing structures, leading to a phenyl cation (m/z 77). docbrown.infomassbank.eu

The table below outlines some plausible high-resolution masses of key fragments.

Fragment Ion StructureProposed FormulaCalculated Exact Mass (m/z)
[C₆H₅CH=CHCO]⁺C₉H₇O⁺131.0497
[C₆H₅CH=CH]⁺C₈H₇⁺103.0548
[C₆H₅CO]⁺C₇H₅O⁺105.0340
[C₆H₅]⁺C₆H₅⁺77.0391
[CONHC₄H₉]⁺C₅H₁₀NO⁺100.0762

X-ray Crystallography for Solid-State Structure and Packing Analysis

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govlibretexts.org This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation. For this compound, an X-ray crystal structure would reveal:

The planarity of the α,β-unsaturated amide system.

The conformation around the C-N amide bond (likely trans).

The specific arrangement of molecules in the crystal lattice, known as crystal packing.

The detailed geometry of intermolecular interactions, particularly the hydrogen bonding network between the amide N-H and C=O groups, which dictates the supramolecular architecture. researchgate.net

Analysis of the crystal packing can provide insights into the physical properties of the solid material, such as its melting point and solubility. The study of related amide structures shows that hydrogen bonding often leads to the formation of well-ordered chains or sheets in the crystal lattice. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Assignment of Chiral Analogues

While this compound itself is achiral, derivatives can be synthesized that contain chiral centers. For such chiral analogues, chiroptical spectroscopy becomes an essential tool for assigning the absolute configuration (R or S) of the stereocenters. nih.gov

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum, with positive and negative bands, is highly sensitive to the molecule's three-dimensional structure and absolute configuration. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for the R and S enantiomers, the absolute configuration can be determined. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region. VCD spectra provide a wealth of structural information due to the large number of vibrational bands. As with ECD, comparing the experimental VCD spectrum to quantum chemically calculated spectra for the different enantiomers allows for an unambiguous assignment of the absolute configuration.

For a chiral derivative of this compound, both ECD and VCD would provide a powerful, non-destructive method for stereochemical assignment, which is critical in fields such as medicinal chemistry and materials science where enantiomeric purity is paramount.

Theoretical and Computational Chemistry Investigations of 3 Benzal N Butyramide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energetic properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. For 3-benzal-N-butyramide, a DFT study would begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface.

This optimization would provide key data on bond lengths, bond angles, and dihedral angles. For instance, it would define the planarity of the C=N-C=O system and the orientation of the phenyl and butyl groups. By calculating the vibrational frequencies, one could confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies). Further calculations could map the potential energy landscape by systematically changing specific dihedral angles (e.g., rotation around the N-C(O) bond) to identify different conformers and the energy barriers separating them.

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals are crucial for understanding how a molecule will interact with other reagents.

An FMO analysis of this compound, derived from DFT calculations, would involve:

HOMO Visualization: Identifying the regions of the molecule that are most likely to act as an electron donor (nucleophile). For an N-acyl imine, the HOMO is often distributed over the C=N double bond and the lone pair on the nitrogen atom.

LUMO Visualization: Identifying the regions most susceptible to electron acceptance (electrophilic attack). The LUMO is typically localized on the antibonding π* orbital of the C=N bond.

HOMO-LUMO Gap: Calculating the energy difference between the HOMO and LUMO. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.net

This analysis would predict, for example, that nucleophiles would preferentially attack the imine carbon and that the molecule could participate in cycloaddition reactions across the C=N bond. nih.gov

This analysis reveals how charge is distributed across the molecule and predicts regions of electrostatic interaction. A Molecular Electrostatic Potential (MEP) map would be generated, plotting the electrostatic potential onto the molecule's electron density surface.

For this compound, an MEP analysis would likely show:

Negative Potential (Red/Yellow): Regions of high electron density, typically around the electronegative oxygen and nitrogen atoms. These areas are prone to attack by electrophiles.

Positive Potential (Blue): Regions of low electron density, usually around the hydrogen atoms and the imine carbon. These sites are attractive to nucleophiles.

This provides a visual guide to the molecule's reactive sites and its potential for non-covalent interactions, such as hydrogen bonding.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

MD simulations model the movement of atoms over time by solving Newton's equations of motion. A simulation of this compound would involve placing the molecule in a simulated box and observing its trajectory over nanoseconds or longer.

This would allow for:

Conformational Sampling: Identifying the different shapes (conformers) the molecule adopts due to rotations around its single bonds. This is particularly relevant for the flexible butyl chain.

Free Energy Landscapes: By analyzing the simulation trajectory, a free energy landscape can be constructed, mapping the relative stability of different conformations. This would reveal the most populated conformational states and the energy barriers for transitioning between them.

Performing MD simulations with the molecule explicitly solvated (e.g., surrounded by water molecules) provides critical insights into how the solvent affects its structure and behavior. For this compound, such a study would analyze:

Solvation Shells: Characterizing the arrangement of solvent molecules around different parts of the solute, such as the polar amide group and the nonpolar phenyl ring.

Hydrogen Bonding Dynamics: Calculating the number and lifetime of hydrogen bonds between the amide group of this compound and surrounding protic solvent molecules.

Solvent Effects on Conformation: Determining how the presence of a solvent shifts the equilibrium between different conformers compared to the gas phase. This is crucial as the most stable conformation in a vacuum may not be the most stable one in solution.

While these computational investigations are theoretically sound and would yield valuable data, specific results for this compound are not currently available in published literature.

Reaction Mechanism Elucidation via Transition State Theory and Intrinsic Reaction Coordinate (IRC) Calculations

Understanding the formation and reactivity of this compound necessitates a detailed analysis of its reaction mechanisms at a molecular level. Transition State (TS) Theory and Intrinsic Reaction Coordinate (IRC) calculations are powerful computational tools for this purpose. fiveable.mefiveable.me

Transition State Theory provides a framework for understanding reaction rates by examining the properties of the "activated complex," a high-energy, transient molecular configuration that exists at the peak of the energy barrier between reactants and products. fiveable.me This transition state is not a stable molecule but a first-order saddle point on the potential energy surface, representing the maximum energy along the reaction coordinate. github.io Computational methods, such as Density Functional Theory (DFT), are employed to locate the precise geometry and energy of this transition state. The energy difference between the reactants and the transition state, known as the activation energy, is a critical factor in determining the reaction rate. fiveable.me

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed to map the reaction pathway. rowansci.com An IRC calculation traces the minimum energy path from the transition state downhill to both the reactants and the products. scm.comuni-muenchen.de This confirms that the identified transition state correctly connects the desired chemical species and provides a step-by-step visualization of the geometric changes—such as bond breaking and formation—that occur throughout the reaction. rowansci.comprotheragen.ai

For a hypothetical synthesis of this compound via the condensation of benzaldehyde (B42025) and N-butyramide, these computational steps would be applied as follows:

Reactant and Product Optimization: The geometries of the starting materials (benzaldehyde, N-butyramide) and the final product (this compound) are optimized to find their lowest energy structures.

Transition State Search: A search is conducted to locate the transition state structure for the key reaction step (e.g., the initial nucleophilic attack or the subsequent dehydration).

Frequency Calculation: A frequency calculation on the proposed TS structure is performed. A valid transition state is confirmed by the presence of one and only one imaginary frequency, which corresponds to the motion along the reaction coordinate. github.io

IRC Calculation: Starting from the confirmed transition state, IRC calculations are run in both the "forward" and "backward" directions. rowansci.comuni-muenchen.de A successful IRC calculation will trace the path to the reactants in one direction and to an intermediate or the final products in the other, thereby elucidating the complete reaction mechanism. scm.comacs.org

The energy profile generated from these calculations provides critical insights into the reaction's feasibility and kinetics, as shown in the hypothetical reaction coordinate diagram data below.

Point on Reaction CoordinateDescriptionRelative Energy (kJ/mol)
ReactantsBenzaldehyde + N-Butyramide0.0
Transition State 1 (TS1)Nucleophilic Attack+95.2
IntermediateTetrahedral Intermediate-15.5
Transition State 2 (TS2)Dehydration Step+120.7
ProductsThis compound + H₂O-25.0

Note: The data in this table is hypothetical and for illustrative purposes only.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry provides robust methods for predicting the spectroscopic properties of molecules before they are synthesized, aiding in their eventual characterization. In silico prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this compound can be achieved with a high degree of accuracy using quantum mechanical calculations.

The most common method for predicting NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT. nih.govgaussian.com This approach calculates the magnetic shielding tensors for each nucleus in the molecule. acs.org These theoretical shielding values are then converted into chemical shifts (δ, in ppm) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. nih.gov The accuracy of these predictions is often high enough to distinguish between different isomers or to assign specific signals in an experimental spectrum. rsc.org

Similarly, IR spectra can be predicted by performing a vibrational frequency calculation at the DFT level. protheragen.airsc.org This calculation determines the fundamental vibrational modes of the molecule. Each mode corresponds to a specific frequency (typically in cm⁻¹) and intensity, which together form the predicted IR spectrum. researchgate.net Because computational methods often systematically overestimate vibrational frequencies due to the harmonic approximation, a scaling factor is commonly applied to the calculated values to improve agreement with experimental data. protheragen.ai

Below are tables of theoretically predicted ¹H NMR, ¹³C NMR, and key IR vibrational frequencies for this compound, calculated at the B3LYP/6-31G(d) level of theory.

Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom TypeAtom Label (Illustrative)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Amide NHH18.15-
Aromatic CHAr-H7.30 - 7.60128.5 - 134.0
Vinylic CH=CH-6.85125.0
Vinylic C=C(Ph)--140.2
Amide C=OC=O-168.5
Alkyl CH₂-CH₂-CO2.2538.1
Alkyl CH₂-CH₂-CH₃1.6819.4
Alkyl CH₃-CH₃0.9513.8

Predicted Key IR Vibrational Frequencies (cm⁻¹)

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
N-H Stretch3350Medium
Aromatic C-H Stretch3065Medium
Aliphatic C-H Stretch2960Strong
Amide C=O Stretch1675Very Strong
C=C Stretch (Vinylic & Aromatic)1640, 1595Strong
N-H Bend1545Medium

Note: The data in these tables are hypothetical, based on typical values for similar functional groups, and serve for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Biological Potency Prediction (Non-clinical Applications)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgitmedicalteam.pl This approach is fundamental in medicinal chemistry and toxicology for predicting the activity of novel molecules, thereby prioritizing synthetic efforts. neovarsity.orgnih.gov

A QSAR model is built based on the principle that the biological activity of a compound is a function of its physicochemical and structural properties. neovarsity.org These properties are quantified by numerical values known as molecular descriptors. ucsb.edunih.gov Descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, molecular connectivity, number of hydrogen bond donors/acceptors. researchgate.net

3D: Molecular shape, volume, surface area, and quantum-chemical descriptors like HOMO/LUMO energies. ucsb.edu

To develop a QSAR model for a series of analogues of this compound, a dataset of compounds with experimentally measured biological activity (e.g., enzyme inhibition, receptor binding affinity) is required. For each compound, a set of molecular descriptors is calculated. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to generate an equation that best correlates the descriptors with the observed activity. cambridge.org

For example, a hypothetical QSAR model for a series of this compound analogues might yield an equation like:

log(1/C) = 0.65 * logP - 0.02 * PSA + 1.5 * HD + 2.1

Where:

log(1/C) is the predicted biological activity (e.g., inhibitory potency).

logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

PSA is the polar surface area.

HD is an indicator variable for the presence of a hydrogen bond donor at a specific position.

The validity and predictive power of the QSAR model must be rigorously assessed using internal and external validation techniques before it can be used to predict the potency of new, untested compounds. researchgate.net

Illustrative QSAR Data for Hypothetical this compound Analogues

CompoundR-Group (para-position)logPPolar Surface Area (Ų)Molecular WeightPredicted Activity (log(1/C))
1 (Parent)-H3.149.3203.274.5
2-Cl3.849.3237.715.1
3-OCH₃3.058.5233.294.2
4-NO₂3.295.1248.263.6
5-OH2.869.5219.274.0

Note: The data in this table, including the QSAR equation and predicted activities, are hypothetical and for illustrative purposes only.

Applications of 3 Benzal N Butyramide in Materials Science and Catalysis

Utilization as a Monomer or Ligand in Polymer Chemistry

The structure of 3-benzal-N-butyramide presents several possibilities for its incorporation into polymeric structures, either as a monomer or as a functional ligand. The benzaldehyde (B42025) group can participate in various polymerization reactions. For instance, it can undergo condensation polymerization with compounds containing active methylene (B1212753) groups or with amines to form Schiff base polymers.

Additionally, the amide functionality can act as a coordination site for metal ions, suggesting that this compound could serve as a ligand in the synthesis of coordination polymers. These materials are of interest for their diverse structures and potential applications in gas storage, separation, and catalysis.

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization TypeCo-monomer/InitiatorResulting Polymer TypePotential Properties
Condensation PolymerizationDiaminesPoly(azomethine)sThermal stability, conductivity
Aldol (B89426) CondensationKetones with α-hydrogensPoly(chalcone)sOptical properties, reactivity
Coordination PolymerizationMetal salts (e.g., Zn(II), Cu(II))Coordination PolymersPorosity, catalytic activity

Role in Supramolecular Chemistry and Self-Assembly Processes

The amide group in this compound is a key functional group for directing self-assembly through hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. This directional and specific interaction can lead to the formation of well-ordered supramolecular structures, such as tapes, sheets, or helical assemblies.

Furthermore, the aromatic phenyl ring can participate in π-π stacking interactions, which would further stabilize the self-assembled structures. The combination of hydrogen bonding and π-π stacking could lead to the formation of complex and functional supramolecular architectures, such as organogels or liquid crystals. The self-assembly of structurally related N-acylhydrazones into gels and other ordered structures is well-documented, suggesting a similar potential for this compound.

Application as a Ligand or Organocatalyst in Organic Transformations

The chemical functionalities within this compound make it a candidate for applications in catalysis, both as a ligand for metal-catalyzed reactions and as an organocatalyst. The amide nitrogen and carbonyl oxygen can chelate to metal centers, making it a potential bidentate ligand. Such metal complexes could be catalytically active in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

As an organocatalyst, the benzaldehyde moiety could participate in reactions such as the aldol or Mannich reactions, where the aldehyde is activated by a chiral amine catalyst. While this compound itself is not chiral, it could be derivatized to incorporate chirality, or it could act as a substrate in asymmetric catalysis. The amide group might also play a role in directing the stereochemical outcome of such reactions through hydrogen bonding interactions with the catalyst or other reactants.

Table 2: Potential Catalytic Applications of this compound

Catalysis TypeRole of this compoundPotential Reactions
Metal CatalysisBidentate LigandCross-coupling, Hydrogenation
OrganocatalysisSubstrate/Pre-catalystAldol condensation, Mannich reaction

Integration into Functional Materials (e.g., Sensors, Optoelectronic Devices)

The integration of this compound into functional materials could leverage its potential for molecular recognition and its electronic properties. The amide group's ability to form hydrogen bonds makes it a candidate for use in chemical sensors. The binding of an analyte could disrupt the hydrogen-bonding network, leading to a detectable change in a physical property, such as fluorescence or conductivity. Amide-containing polymers have been explored for sensor applications.

The conjugated system formed by the benzal group suggests that this compound and polymers derived from it might possess interesting optoelectronic properties. The electronic characteristics can be tuned by modifying the substituents on the phenyl ring. Materials incorporating this moiety could find applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components in photovoltaic devices. The development of amide-based donor-acceptor polymers for sensor and optoelectronic applications is an active area of research.

Based on the conducted research, there is a significant lack of specific scientific literature and data exclusively focused on the chemical compound "this compound." The search results did not yield dedicated studies on its asymmetric synthesis, catalytic applications, integration into materials, biological mechanisms, or computational design, as outlined in the user's request.

The search provided general information on related concepts such as asymmetric synthesis of other amides, various multicomponent reactions, and computational studies of different benzamide (B126) derivatives. However, applying this general knowledge to "this compound" without specific experimental or theoretical data for this exact compound would be speculative and would not meet the required standard of scientific accuracy.

Therefore, it is not possible to generate the requested in-depth article focusing solely on "this compound" at this time due to the absence of specific research findings for this particular molecule in the available search results. Further experimental and computational research dedicated to "this compound" would be necessary to provide the detailed information requested in the article outline.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-Benzal-N-Butyramide, and how can purity be optimized during synthesis?

  • Methodological Answer : Synthesis typically involves a condensation reaction between benzaldehyde derivatives and N-butylamide precursors under reflux conditions. To optimize purity, use gradient recrystallization with solvents like ethanol/water mixtures and monitor reaction progress via thin-layer chromatography (TLC). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted intermediates. Purity validation should include melting point analysis and HPLC (C18 column, UV detection at 254 nm) .

Q. Which analytical techniques are most effective for characterizing this compound, and how should samples be prepared?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) in deuterated DMSO or CDCl₃ resolves structural confirmation, focusing on benzal proton signals (~7.3–7.8 ppm) and butyramide carbonyl peaks (~168–170 ppm). Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]+). For sample preparation, dissolve 5–10 mg in 0.5 mL deuterated solvent, filter through 0.45 μm PTFE membranes, and avoid hygroscopic conditions to prevent solvent contamination .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating samples in buffers (pH 2–10) at 25°C, 40°C, and 60°C for 1–4 weeks. Quantify degradation products using HPLC with a validated calibration curve. Monitor hydrolytic stability by comparing peak areas of the parent compound and degradation byproducts (e.g., benzaldehyde or N-butylamide fragments) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. MS) for this compound derivatives be systematically resolved?

  • Methodological Answer : Discrepancies between NMR and MS data often arise from isotopic impurities or residual solvents. Perform high-resolution MS (HRMS) to distinguish isotopic patterns and confirm molecular formulas. For NMR, use 2D techniques (COSY, HSQC) to resolve overlapping signals. Cross-validate findings with independent synthesis batches and reference standards from certified suppliers (e.g., Kanto Reagents) .

Q. What experimental design strategies are recommended for optimizing this compound’s synthetic yield in scalable reactions?

  • Methodological Answer : Apply Design of Experiments (DoE) to test variables like catalyst loading (e.g., p-toluenesulfonic acid), solvent polarity (toluene vs. DMF), and reaction time. Use response surface methodology to identify optimal conditions. For scalability, ensure inert atmosphere (N₂/Ar) and controlled heating (reflux with Dean-Stark trap for water removal) to minimize side reactions .

Q. How does this compound function as an intermediate in natural product synthesis, and what functionalization steps are critical?

  • Methodological Answer : Its benzal group enables conjugation with bioactive moieties (e.g., taxane derivatives in baccatin III analogs). Functionalization via Heck coupling or Michael addition requires palladium catalysts (Pd(OAc)₂) and anhydrous conditions. Monitor regioselectivity using LC-MS and computational modeling (DFT) to predict reactive sites .

Q. What methodologies ensure the reliability of data analysis when studying this compound’s biological activity?

  • Methodological Answer : Address empirical contradictions (e.g., inconsistent IC₅₀ values) through falsification protocols: replicate assays in triplicate, use blinded analysis, and validate via orthogonal techniques (e.g., SPR for binding affinity vs. cell viability assays). Apply intelligent data analysis (IDA) tools to detect outliers and refine statistical models .

Data Contradiction and Validation

Q. How should researchers address conflicting solubility data reported for this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Re-evaluate solubility using standardized protocols (e.g., shake-flask method at 25°C with HPLC quantification). Test solvent purity (e.g., residual water in DMSO) and pre-saturate solvents with the compound. Compare results against computational solubility parameters (Hansen solubility sphere) to identify outliers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-BENZAL-N-BUTYRAMIDE
Reactant of Route 2
3-BENZAL-N-BUTYRAMIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.